(4-Bromo-2-fluoro-3-isopropoxyphenyl)boronic acid is an organoboron compound characterized by the molecular formula . This compound is a derivative of phenylboronic acid, featuring substitutions of bromine, fluorine, and isopropoxy groups on the phenyl ring. It is primarily utilized in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, which are critical for forming carbon-carbon bonds in various chemical compounds and materials .
This compound belongs to the class of boronic acids, which are known for their utility in organic synthesis and medicinal chemistry. The presence of multiple functional groups allows it to participate in diverse chemical reactions, making it a valuable building block in the synthesis of complex organic molecules .
The synthesis of (4-Bromo-2-fluoro-3-isopropoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method employed is the Miyaura borylation reaction, where an aryl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This method allows for selective introduction of boron into the aromatic system .
The structure of (4-Bromo-2-fluoro-3-isopropoxyphenyl)boronic acid can be represented using its SMILES notation: CC(C)OC1=C(F)C(B(O)O)=CC=C1Br
.
The compound features a boronic acid functional group (-B(OH)₂), which is crucial for its reactivity in cross-coupling reactions .
(4-Bromo-2-fluoro-3-isopropoxyphenyl)boronic acid is primarily involved in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides under palladium catalysis.
The primary products from these reactions include biaryl compounds from Suzuki-Miyaura coupling and various phenolic compounds from oxidation processes.
The mechanism of action for (4-Bromo-2-fluoro-3-isopropoxyphenyl)boronic acid in cross-coupling reactions involves several key steps:
Safety data indicate that this compound should be handled with care due to potential irritant properties, as indicated by hazard statements related to skin and eye irritation .
(4-Bromo-2-fluoro-3-isopropoxyphenyl)boronic acid is extensively used in scientific research due to its versatility:
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1